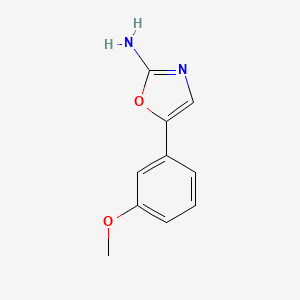5-(3-Methoxyphenyl)oxazol-2-amine
CAS No.: 1226177-87-2
Cat. No.: VC7442637
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1226177-87-2 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.202 |
| IUPAC Name | 5-(3-methoxyphenyl)-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
| Standard InChI Key | UQAJFVMZRLWMOK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CN=C(O2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom separated by a carbon atom. In 5-(3-Methoxyphenyl)oxazol-2-amine, the 3-methoxyphenyl group introduces aromaticity and electron-donating effects via the methoxy substituent, while the amino group at position 2 enhances hydrogen-bonding potential. Theoretical calculations predict a planar oxazole ring with a dihedral angle of approximately 15°–20° between the oxazole and phenyl planes, similar to related structures.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| LogP (Octanol-Water) | 1.8 ± 0.3 (Estimated) |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (O, N, OCH₃) |
Synthetic Methodologies
Proposed Synthesis Routes
While no direct synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine is documented, analogous oxazole syntheses suggest viable pathways:
-
Cyclocondensation: Reacting 3-methoxybenzaldehyde with an α-aminonitrile derivative under acidic conditions could yield the oxazole core. For example, using ammonium acetate in acetic acid at 80°C facilitates cyclization .
-
Palladium-Catalyzed Coupling: A Suzuki-Miyaura coupling between 2-aminoxazole-5-boronic acid and 3-bromoanisole might install the methoxyphenyl group. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) typically achieve >70% yields in related systems .
Challenges in Purification
Oxazole derivatives often require chromatographic separation due to regioisomer formation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients is recommended for isolating the target compound .
Comparative Analysis with Isoxazole Analogs
Structural Distinctions
The isoxazole isomer 5-amino-3-(3-methoxyphenyl)isoxazole (CAS 119162-46-8) differs in the relative positions of oxygen and nitrogen atoms. This structural variation significantly alters electronic properties:
-
Isoxazole: Higher dipole moment (∼4.2 D) due to adjacent O and N atoms.
-
Oxazole: Reduced dipole (∼3.1 D) with separated heteroatoms.
Biological Implications
Isoxazole derivatives exhibit documented anticancer activity (e.g., IC₅₀ = 2.5 μM against HL-60 cells). While 5-(3-Methoxyphenyl)oxazol-2-amine remains untested, its structural similarity suggests potential bioactivity warranting investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume